3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole
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Overview
Description
3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole is a heterocyclic compound with a unique structure that combines a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyrrole derivative with a furan derivative in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-furo[3,4-b]pyrrole: Lacks the dimethyl substitution, leading to different chemical properties.
3,3-Dimethyl-1H-pyrrole: Similar structure but without the furan ring, affecting its reactivity and applications.
Uniqueness
3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole is unique due to its combined furan and pyrrole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-9-7-4-10-3-6(7)8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
HNFJAUHXPZKRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2C1COC2)C |
Origin of Product |
United States |
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